

Application Note: Mass Spectrometry Fragmentation Profiling of N-(3-Aminophenyl)-4- methoxybenzamide

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Compound of Interest

Compound Name:	<i>N</i> -(3-Aminophenyl)-4-methoxybenzamide
CAS No.:	41378-23-8
Cat. No.:	B1341151

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Abstract

This application note details the structural characterization of **N-(3-Aminophenyl)-4-methoxybenzamide** (C₁₄H₁₄N₂O₂, MW 242.27) using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).^[1] We provide a validated protocol for identifying this compound in complex matrices (e.g., drug synthesis slurries or biological degradation studies). The fragmentation behavior is dominated by amide bond cleavage driven by the stability of the 4-methoxybenzoyl acylium ion (m/z 135.04), with secondary rearrangement pathways specific to the 3-aminophenyl moiety (m/z 110.06).

Introduction

N-(3-Aminophenyl)-4-methoxybenzamide is a structural hybrid of a benzamide pharmacophore and a phenylenediamine derivative. It serves as a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and other antineoplastic agents.

Accurate MS/MS characterization is essential for:

- Impurity Profiling: Distinguishing this intermediate from bis-acylated byproducts.
- Metabolite Identification: Tracking hydrolytic stability in plasma stability assays.
- Quality Control: Verifying the integrity of the amide linkage against potential scrambling.

This guide outlines the specific fragmentation mechanisms, distinguishing between charge-directed cleavage and diagnostic rearrangement ions.

Experimental Protocol

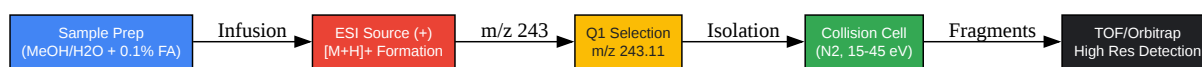
Sample Preparation

- Stock Solution: Dissolve 1 mg of **N-(3-Aminophenyl)-4-methoxybenzamide** in 1 mL of DMSO.
- Working Solution: Dilute stock 1:1000 into Methanol:Water (50:50 v/v) + 0.1% Formic Acid. Final concentration ~1 µg/mL.
- Rationale: The addition of formic acid ensures complete protonation of the basic amine and amide nitrogen, maximizing sensitivity in positive ion mode ($[M+H]^+$).

Instrument Parameters (Q-TOF / Orbitrap)

- Ionization Source: ESI Positive Mode.
- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).
- Collision Energy (CE): Stepped energy ramp (15, 30, 45 eV) to visualize both labile and stable fragments simultaneously.
- Mass Range: m/z 50 – 300.

Analytical Workflow Diagram



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Figure 1: Analytical workflow for ESI-MS/MS characterization.

Results & Discussion

Precursor Ion Characterization

The protonated molecule $[M+H]^+$ is observed at m/z 243.1129 (Calculated for $C_{14}H_{15}N_2O_2^+$).

- Protonation Site: Protonation occurs preferentially at the amide oxygen or the terminal primary amine ($-NH_2$). While the aniline nitrogen is more basic than the amide, the fragmentation is driven by the formation of the stable acylium ion.

Primary Fragmentation Pathway (Amide Cleavage)

The most abundant product ion (Base Peak) appears at m/z 135.04.

- Mechanism: Inductive cleavage of the amide N-C bond.
- Fragment: 4-Methoxybenzoyl cation (Acylium ion).
- Neutral Loss: 3-Aminophenylamine (m-phenylenediamine, 108 Da).
- Significance: The high intensity of m/z 135 confirms the presence of the p-anisoyl moiety. This is a "signature" ion for all N-substituted 4-methoxybenzamides.

Secondary Fragmentation (CO Loss)

A prominent secondary ion is observed at m/z 107.05.

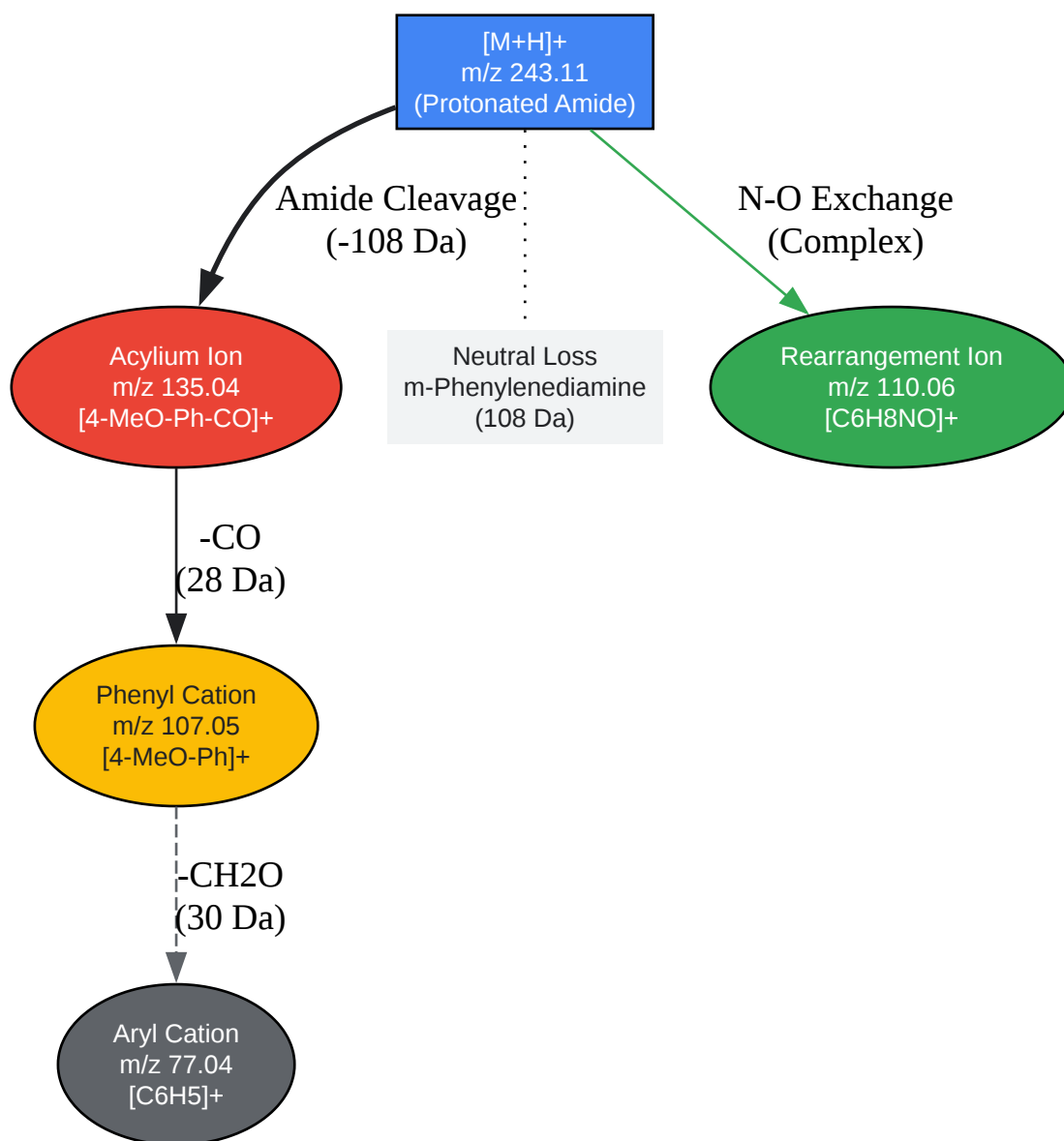
- Mechanism: Elimination of carbon monoxide (CO, 28 Da) from the acylium ion (m/z 135).
- Fragment: 4-Methoxyphenyl cation.
- Diagnostic Value: The transition $135 \rightarrow 107$ is characteristic of benzoyl derivatives.

The "Rearrangement" Diagnostic Ion

A less intense but highly specific ion appears at m/z 110.06.

- Mechanism: As described by Zu et al. (2016) for N-(3-aminophenyl)benzamides, this ion arises from an intramolecular rearrangement involving N-O exchange.^[2] A water molecule migrates to the anilide ring via a nitrilium ion intermediate.
- Fragment: $[C_6H_8NO]^+$ (Protonated hydroxy-aniline derivative).
- Significance: This ion is diagnostic for the N-(3-aminophenyl) substructure. If the amine were at the para position, this rearrangement would be sterically hindered or absent.

Fragmentation Pathway Diagram



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Figure 2: Proposed fragmentation pathway showing major cleavage and rearrangement events.

Summary of Diagnostic Ions

m/z (Measured)	Ion Formula	Identity	Relative Abundance	Diagnostic For
243.11	$[C_{14}H_{15}N_2O_2]^+$	Precursor $[M+H]^+$	100% (Low CE)	Intact Molecule
135.04	$[C_8H_7O_2]^+$	4-Methoxybenzoyl	100% (High CE)	Acyl Headgroup
107.05	$[C_7H_7O]^+$	4-Methoxyphenyl	40-60%	Methoxy-phenyl core
110.06	$[C_6H_8NO]^+$	Rearrangement Product	5-15%	3-Aminophenyl Amide
92.05	$[C_6H_6N]^+$	Aminophenyl cation	<10%	Aniline substructure

References

- Zu, C., et al. (2016).[2] "Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase." Journal of the American Society for Mass Spectrometry.[1] Available at: [\[Link\]](#)
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Sources

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- [2. Fragmentation of Protonated N-\(3-Aminophenyl\)Benzamide and Its Derivatives in Gas Phase - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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